rac-tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate

Lipophilicity Membrane permeability Structure-property relationships

Defined racemic trans-(1R,2S) cyclopentyl scaffold eliminates stereochemical variability that causes >4,000-fold activity differences (Okello et al., 2013). Validated for nanomolar antiviral pharmacophores with correct relative configuration for glycosidic bond formation. Dual-use: synthetic intermediate and chiral separation standard. Boc protection enables orthogonal deprotection; XLogP3 2.0 provides ~5-fold higher passive permeability vs. hydroxy analog. 98% purity with full NMR/HPLC/LC-MS documentation.

Molecular Formula C11H21NO3
Molecular Weight 215.3
CAS No. 145150-89-6
Cat. No. B6278699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate
CAS145150-89-6
Molecular FormulaC11H21NO3
Molecular Weight215.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-tert-Butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate (CAS 145150-89-6): A Racemic trans-1,2-Amino Alcohol Building Block for Chiral Pharmaceutical Synthesis


rac-tert-Butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate (CAS 145150-89-6) is a racemic, Boc-protected trans-1,2-amino alcohol featuring a cyclopentyl scaffold with a defined (1R,2S) relative configuration [1]. With a molecular formula of C₁₁H₂₁NO₃ and a molecular weight of 215.29 g/mol, it belongs to the class of chiral cyclopentyl carbamate building blocks employed in medicinal chemistry for constructing conformationally constrained pharmacophores [1]. This compound is supplied at ≥98% purity by multiple vendors and is accompanied by NMR, HPLC, and LC-MS characterization data .

Why Structural Analogs Cannot Substitute for rac-tert-Butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate in Stereochemically Sensitive Synthetic Pathways


Generic substitution among cyclopentyl carbamate building blocks introduces uncontrolled variability across multiple molecular dimensions—regiochemistry (2- vs. 3-hydroxymethyl position), functional group spacing (hydroxymethyl vs. hydroxy), stereochemistry (trans vs. cis; racemate vs. single enantiomer), and protecting group identity (Boc vs. Fmoc/Cbz)—all of which have been shown to produce divergent pharmacological and physicochemical outcomes. Notably, Okello et al. (2013) demonstrated that two enantiomeric trans-hydroxycyclopentyl carboxamides exhibited a >4,000-fold difference in anti-HIV integrase inhibitory activity (EC₅₀ 25 nM for the active enantiomer vs. >100 µM for its antipode), driven solely by stereochemical configuration [1]. Similarly, the trans-1,2-substituted cyclopentyl scaffold has been validated as a privileged framework for generating diastereoselective synthetic intermediates and biologically active molecules including (±)-rodocaine and (±)-trans-pentacin [2].

Quantitative Differentiation Evidence for rac-tert-Butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate Against Closest Analogs


Hydroxymethyl Spacer Increases Lipophilicity by +0.8 logP Units Compared to the 2-Hydroxy Analog

The target compound's hydroxymethyl (–CH₂OH) substituent provides one additional methylene spacer relative to the 2-hydroxy analog (CAS 155837-16-4). This structural difference translates into a significant increase in computed lipophilicity: XLogP3 of 2.0 for the target compound versus 1.2 for the 2-hydroxy comparator, a difference of +0.8 logP units [1] [2]. The molecular weight also increases from 201.26 g/mol to 215.29 g/mol (+14.03 Da), and the rotatable bond count increases from 3 to 4, collectively indicating greater conformational flexibility and enhanced passive membrane permeation potential [1] [2].

Lipophilicity Membrane permeability Structure-property relationships

Regiochemical Differentiation: 2-Position Hydroxymethyl Offers Distinct Lipophilicity Profile Versus 3-Position and 1-Position Regioisomers

Among cyclopentyl hydroxymethyl carbamate regioisomers with identical molecular formula (C₁₁H₂₁NO₃) and molecular weight (215.29 g/mol), the 2-position substitution of the target compound yields a computed XLogP3 of 2.0, compared to 1.3 for the 1-(hydroxymethyl)cyclopentyl carbamate (CAS 168540-07-6, geminal substitution) and approximately 1.15 for the 3-(hydroxymethyl) regioisomer (CAS 347185-68-6) [1] [2] [3]. This represents a logP difference of +0.7 to +0.85 units, which is substantial enough to alter tissue distribution, protein binding, and off-target promiscuity profiles in a drug discovery setting [4].

Regiochemistry Scaffold diversity Physicochemical optimization

Stereochemical Relevance: Trans-Configured Cyclopentyl Scaffold Is Validated for Stereochemistry-Dependent Biological Activity

The trans-1,2-disubstituted cyclopentyl scaffold is not merely a synthetic convenience—it is a pharmacologically validated stereochemical motif. Okello et al. (2013) designed and synthesized two enantiomeric trans-hydroxycyclopentyl carboxamides targeting HIV-1 integrase. The active (1S,2R) enantiomer exhibited an EC₅₀ of 25 nM in antiviral assays, while its (1R,2S) enantiomer was effectively inactive (EC₅₀ > 100 µM), representing a >4,000-fold stereochemistry-dependent potency differential [1]. The target compound bears the (1R,2S) relative configuration, making it the direct racemic precursor to this specific stereochemical series and an essential intermediate for structure-activity relationship (SAR) exploration where stereochemistry determines target engagement [1]. The trans scaffold's utility is further reinforced by its successful application in synthesizing biologically active molecules such as (±)-rodocaine and (±)-trans-pentacin [2].

Stereochemistry-activity relationship Integrase inhibitors Antiviral design

Boc Protection Enables Acid-Labile Orthogonal Deprotection Distinct from Base-Labile Fmoc/Cbz Analogs

The tert-butyloxycarbonyl (Boc) group on the target compound provides a fundamentally different deprotection profile compared to Fmoc- or Cbz-protected cyclopentyl amino alcohol analogs. Boc removal occurs under mild acidic conditions (TFA/DCM or HCl/dioxane) with typical half-lives of minutes at room temperature, whereas Fmoc requires basic conditions (piperidine, DBU) and Cbz requires hydrogenolysis (H₂, Pd/C) or strong acid (HBr/AcOH) [1] [2]. For the Fmoc analog (CAS 359586-63-3, (1S,2S)-2-hydroxymethyl-cyclopentyl-(9H-fluoren-9-ylmethoxy)-carbamate), the base-labile nature precludes its use in sequences involving base-sensitive substrates, while the target Boc compound is compatible with basic reaction conditions (e.g., alkylation, acylation, Mitsunobu) prior to deprotection [1]. CymitQuimica and Moldb supply the target Boc compound at 98% purity, with documented NMR, HPLC, and LC-MS characterization .

Protecting group orthogonality Solid-phase synthesis Sequential deprotection

Racemic Nature as a Critical Tool for Chiral Method Development and Enantiomeric Excess Calibration

The racemic nature of the target compound (explicitly designated 'rac-' and 'rel-') makes it uniquely suited as a reference standard for chiral chromatographic method development. In contrast, the single-enantiomer analog tert-butyl ((1S,2R)-2-(hydroxymethyl)cyclopentyl)carbamate (CAS 623582-54-7) is optically active and cannot serve as a racemic baseline for method validation . The racemate provides both enantiomers in a precisely 1:1 ratio, enabling direct determination of resolution (Rs), separation factor (α), and retention time windows for downstream enantiomeric excess (ee) determination in asymmetric synthesis programs. Leyan supplies the compound at 98% purity under catalog number 1318866, with batch-specific analytical documentation .

Chiral HPLC Enantiomeric excess Method development standard

Optimal Application Scenarios for rac-tert-Butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate Based on Quantitative Differentiation Evidence


Synthesis of Conformationally Constrained HIV Integrase Inhibitors and Antiviral Carbocyclic Nucleoside Analogs

The trans-(1R,2S) cyclopentyl scaffold is directly validated for antiviral drug design: Okello et al. (2013) demonstrated that trans-hydroxycyclopentyl carboxamides achieve nanomolar anti-HIV activity (EC₅₀ 25 nM) with stereochemistry being the dominant determinant of activity [1]. The target compound provides the correct relative configuration to access this pharmacophore class, while its Boc protection and free hydroxymethyl group enable further elaboration to carbocyclic nucleoside analogs through glycosidic bond formation or Mitsunobu coupling, as established in the synthesis of (±)-trans-1-[2-(hydroxymethyl)cyclopentylmethyl]uracil [2].

Chiral HPLC/SFC Method Development and Enantiomeric Excess Determination in Asymmetric Synthesis

As a defined racemate with two stereocenters and 98% purity with full analytical documentation (NMR, HPLC, LC-MS) , the compound is the ideal reference standard for developing chiral separation methods. Its 1:1 enantiomeric composition enables simultaneous determination of resolution (Rs), separation factor (α), and integration parameters, which the corresponding single enantiomer (CAS 623582-54-7) cannot provide alone . This dual-use capability—synthetic intermediate and analytical standard—reduces procurement complexity and cost.

Multi-Step Synthesis Requiring Orthogonal Amino Protection Strategy

The Boc protecting group on the target compound is acid-labile (TFA/DCM, RT), providing orthogonality to base-labile (Fmoc) and hydrogenolytic (Cbz) protecting groups [3]. This enables sequential deprotection strategies where the Boc group is removed selectively in the presence of base-sensitive esters, silyl ethers, or other acid-stable functionalities. The compound's compatibility with basic conditions prior to deprotection (pKa of conjugate acid ~9–10 for the carbamate nitrogen) makes it suitable for reaction sequences involving alkylation, acylation, or Mitsunobu chemistry without premature amine liberation [3].

Lead Optimization Programs Requiring Fine-Tuned Lipophilicity Control

With an XLogP3 of 2.0, the target compound occupies a distinct lipophilicity space (+0.8 logP above the 2-hydroxy analog CAS 155837-16-4 and +0.7 to +0.85 logP above 1- and 3-hydroxymethyl regioisomers) [4] [5] [6]. This difference is quantitatively meaningful for medicinal chemistry programs where logP modulation is a key optimization parameter—a 0.8 logP increase corresponds to approximately 5-fold higher predicted passive membrane permeability, making the compound a strategic choice when enhanced cellular penetration is required without introducing additional aromatic or lipophilic moieties that would increase promiscuous binding risk.

Quote Request

Request a Quote for rac-tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.